

# An In-depth Technical Guide to 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile

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## Compound of Interest

**Compound Name:** 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile

**Cat. No.:** B1287578

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical protocols for **3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile**. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

## Chemical and Physical Properties

**3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile**, a benzoylacetone derivative, possesses a unique molecular architecture that makes it a valuable intermediate in organic synthesis. A summary of its key chemical and physical properties is presented below.

Table 1: Chemical and Physical Properties of **3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile**

Property	Value	Source/Reference
IUPAC Name	3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile	N/A
CAS Number	70988-04-4	
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>3</sub>	
Molecular Weight	205.21 g/mol	
Appearance	Solid (predicted)	
Melting Point	Not experimentally determined	N/A
Boiling Point	377.5 ± 32.0 °C (Predicted)	
Density	1.147 ± 0.06 g/cm <sup>3</sup> (Predicted)	
Solubility	No specific data available. Expected to be soluble in polar aprotic solvents like DMSO and DMF, and common organic solvents such as acetone, and ethanol.	N/A

## Spectroscopic Data

While specific experimental spectra for **3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile** are not readily available in public databases, the expected spectroscopic characteristics can be inferred from data on structurally related compounds.

Table 2: Predicted Spectroscopic Data for **3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile**

Technique	Predicted Peaks/Signals
<sup>1</sup> H NMR	Aromatic protons ( $\delta$ 6.5-7.5 ppm), Methylene protons (-CH <sub>2</sub> -) adjacent to carbonyl and nitrile groups ( $\delta$ ~4.0 ppm), Methoxy protons (-OCH <sub>3</sub> ) ( $\delta$ ~3.8 ppm).
<sup>13</sup> C NMR	Carbonyl carbon (C=O) ( $\delta$ ~180-190 ppm), Aromatic carbons ( $\delta$ 100-160 ppm), Nitrile carbon (C≡N) ( $\delta$ ~115 ppm), Methylene carbon (-CH <sub>2</sub> ) ( $\delta$ ~30-40 ppm), Methoxy carbons (-OCH <sub>3</sub> ) ( $\delta$ ~55 ppm).
FTIR (cm <sup>-1</sup> )	C≡N stretch (2220-2260 cm <sup>-1</sup> ), C=O stretch (1680-1700 cm <sup>-1</sup> ), C-O stretch (aromatic ethers) (1200-1275 cm <sup>-1</sup> and 1020-1075 cm <sup>-1</sup> ), Aromatic C-H stretch (~3000-3100 cm <sup>-1</sup> ), Aliphatic C-H stretch (~2850-2960 cm <sup>-1</sup> ).
Mass Spectrometry (m/z)	Molecular ion peak [M] <sup>+</sup> at approximately 205. Fragmentation may involve the loss of CO (m/z 177), OCH <sub>3</sub> (m/z 174), and the benzoyl cation [C <sub>9</sub> H <sub>9</sub> O <sub>3</sub> ] <sup>+</sup> (m/z 165).

## Experimental Protocols

### Synthesis via Claisen Condensation

A plausible synthetic route to **3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile** is the Claisen condensation of a 3,5-dimethoxybenzoyl derivative (e.g., methyl 3,5-dimethoxybenzoate) with acetonitrile.

#### Materials and Reagents:

- Methyl 3,5-dimethoxybenzoate
- Acetonitrile
- Strong base (e.g., Sodium hydride (NaH) or Sodium amide (NaNH<sub>2</sub>))

- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
- Aqueous acid (e.g., 1 M HCl) for workup
- Organic solvent for extraction (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend the strong base in the anhydrous solvent.
- Slowly add acetonitrile to the suspension at 0 °C.
- After the initial reaction subsides, add a solution of methyl 3,5-dimethoxybenzoate in the anhydrous solvent dropwise.
- Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
- Cool the reaction mixture in an ice bath and carefully quench with a cold, dilute aqueous acid.
- Extract the aqueous layer with an organic solvent.
- Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude product.



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**Figure 1.** General workflow for the synthesis of **3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile** via Claisen condensation.

## Purification by Recrystallization

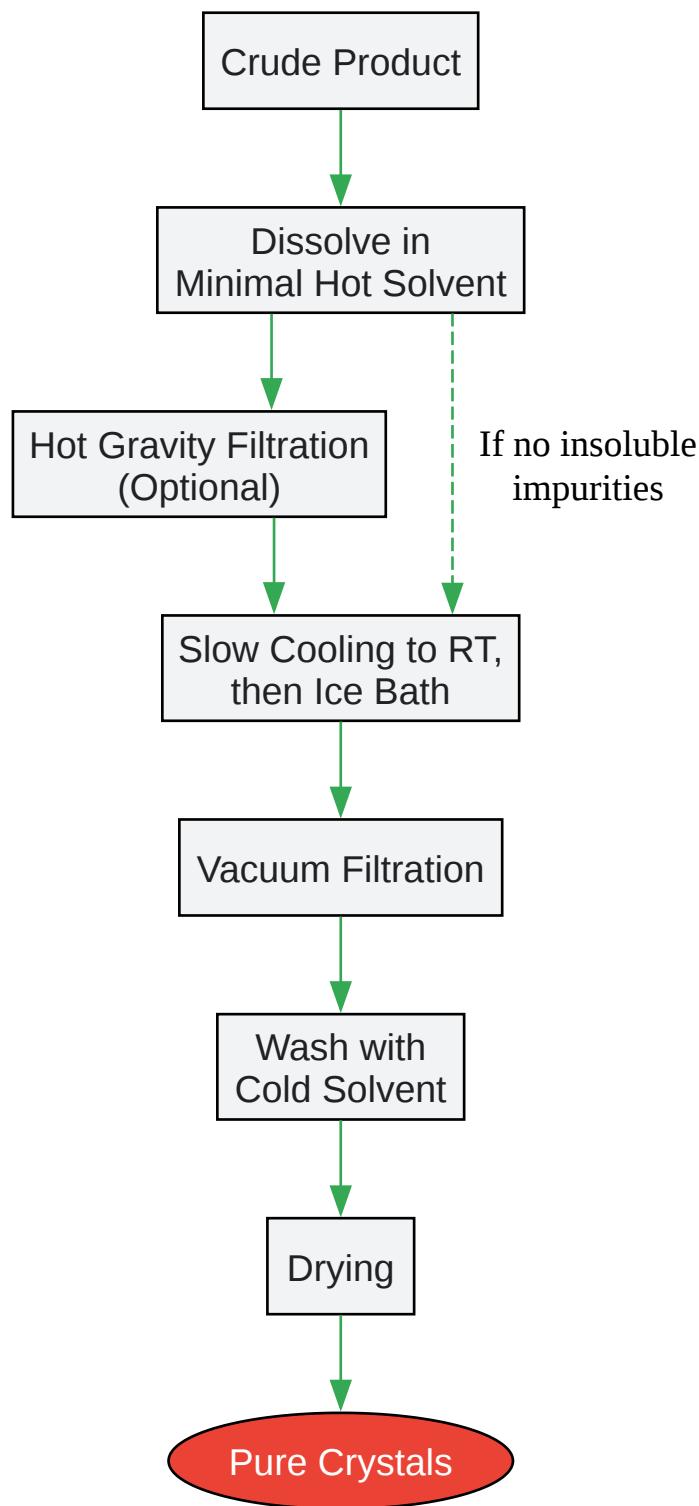
The crude product can be purified by recrystallization from a suitable solvent or solvent system.

Materials and Reagents:

- Crude **3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile**
- Recrystallization solvent (e.g., Ethanol, Methanol, or a mixture such as Ethyl acetate/Hexane)
- Standard laboratory glassware for recrystallization

Procedure:

- Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
- If insoluble impurities are present, perform a hot gravity filtration.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum.



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**Figure 2.** General workflow for the purification of **3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile** by recrystallization.

## Analytical Methods

General protocols for acquiring spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher spectrometer at room temperature. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is typically performed.

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr and pressing it into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- Data Acquisition: Record the spectrum in the mid-infrared range ( $4000\text{-}400\text{ cm}^{-1}$ ). A background spectrum should be recorded and subtracted.

Mass Spectrometry (MS):

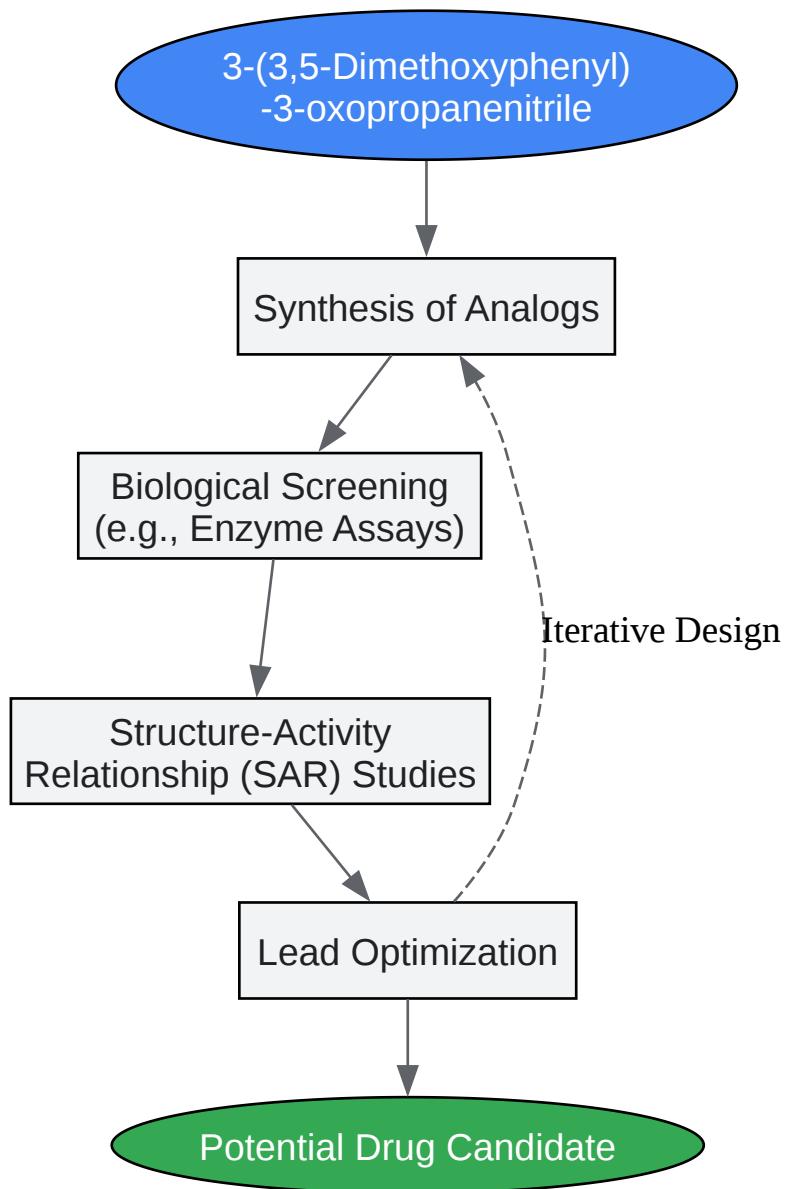
- Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

## Biological Activity and Applications

Currently, there is limited publicly available information on the specific biological activities of **3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile**. It has been noted for its potential use as a reference substance for drug impurities.

The benzoylacetoneitrile scaffold is present in various compounds with diverse biological activities, suggesting that this molecule could serve as a valuable starting point for the

synthesis of novel therapeutic agents. Further research is warranted to explore its potential pharmacological profile, including its possible roles as an enzyme inhibitor or its interaction with cellular signaling pathways.



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**Figure 3.** A logical workflow for exploring the drug discovery potential of **3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile**.

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